molecular formula C15H18ClNO B2419628 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone CAS No. 364383-62-0

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone

Cat. No.: B2419628
CAS No.: 364383-62-0
M. Wt: 263.77
InChI Key: NDIMAIQKDJIOSS-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloroethanone group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,6-tetramethylquinoline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol or alkane.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Carboxylic acids or quinoline derivatives with oxidized side chains.

    Reduction: Alcohols or alkanes derived from the reduction of the ethanone group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The chloroethanone group may enhance the compound’s reactivity and binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler quinoline derivative with a chloro group.

    2,2,4,6-Tetramethylquinoline: A quinoline derivative with four methyl groups.

    Chloroacetophenone: A compound with a similar chloroethanone group but different aromatic ring.

Uniqueness

2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone is unique due to the combination of the quinoline ring with multiple methyl groups and a chloroethanone side chain. This structural complexity may result in distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

2-chloro-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIMAIQKDJIOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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